molecular formula C9H12ClN3O3 B1530537 Ethyl 4-amino-3-nitrobenzimidate hydrochloride CAS No. 54998-39-9

Ethyl 4-amino-3-nitrobenzimidate hydrochloride

Cat. No. B1530537
CAS RN: 54998-39-9
M. Wt: 245.66 g/mol
InChI Key: BCTMWQJDHMKVQN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-nitrobenzimidate hydrochloride is a chemical compound with the CAS number 54998-39-9 . It is used for pharmaceutical testing .

Scientific Research Applications

Enzyme Modification

Ethyl 4-amino-3-nitrobenzimidate hydrochloride has been utilized in the modification of enzymes. Müller and Pfleiderer (1978) reported the use of a related compound, Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, as an amidination reagent. This reagent, when incorporated into enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase, did not significantly reduce their activities. Furthermore, the nitro groups in the reagent could be reduced without altering the enzymatic activity, showcasing its potential in biochemical research applications (Müller & Pfleiderer, 1978).

Dye Synthesis

In dye synthesis, Karcı and Demirçalı (2006) demonstrated the use of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a compound related to this compound, in producing novel phenylazopyrimidone dyes. These dyes were synthesized by linking various aniline derivatives to 4-amino-1H-benzo[4,5]imidazo-[1,2-a]pyrimidin-2-one, demonstrating its utility in creating diverse dyes with varying properties (Karcı & Demirçalı, 2006).

Anticancer Research

In the field of anticancer research, Temple et al. (1983) explored the synthesis of potential anticancer agents using related compounds. They investigated the effects of pyridooxazines and pyridothiazines on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. Their research highlights the role of this compound analogs in the development of new anticancer drugs (Temple et al., 1983).

Quality Control in Pharmaceutical Products

Yang et al. (2020) conducted a study on the process-related impurities of proparacaine hydrochloride, an anesthetic agent. They identified and synthesized impurities, including Ethyl 3-amino-4-propoxybenzoate, a compound structurally similar to this compound. This research is crucial for the quality control and safety assessment of pharmaceutical products (Yang et al., 2020).

Safety and Hazards

The safety and hazards of a compound refer to the precautions that need to be taken while handling it and the potential risks it poses. For Ethyl 4-amino-3-nitrobenzimidate hydrochloride, it is recommended to store it in a dark place, sealed and dry, at 2-8°C .

properties

IUPAC Name

ethyl 4-amino-3-nitrobenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14;/h3-5,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTMWQJDHMKVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54998-39-9
Record name Benzenecarboximidic acid, 4-amino-3-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54998-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 4-amino-3-nitrobenzonitrile (63.3 g, 388 mmol) in 1,4-dioxane (600 mL) and anhydrous ethanol (600 mL) was cooled in an ice water bath to 0-5° C. and treated with gaseous HCl for 1.5 h. The reaction mixture was tightly sealed and allowed to warm up to room temperature with stirring for 18 h. The flask was then carefully unsealed and the reaction mixture was diluted with anhydrous diethyl ether (about 2.4 L) until a cloudy solution was obtained. A minimum amount of absolute ethanol required to give a clear solution was then added, and the resulting solution stirred until crystals of 4-amino-3-nitro-benzimidic acid ethyl ester were observed. Ether was then cautiously added to complete the crystallization process and the suspension was allowed to stand for about 30 minutes. The crystals were filtered and washed with dry diethyl ether, then allowed to dry under aspirator vacuum. The crystals were dried in vacuo to give 4-amino-3-nitro-benzimidic acid ethyl ester hydrochloride (84.6 g) as off-white crystals.
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63.3 g
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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